dysprosium (III) isopropoxide

Descripción general

Descripción

Dysprosium (III) isopropoxide is used as a primary and secondary intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

Dysprosium (III) complexes have been synthesized based on amino-bis (benzotriazole phenolate) and nitrophenolates . The synthesis and crystal structures of four dysprosium (III) complexes based on the amino-bis (benzotriazole phenolate) ligand have been reported . Another synthesis method involves a Dysprosium (III) Complex with a Hexadentate Amine Ligand .Molecular Structure Analysis

A single-crystal X-ray structural analysis showed that a tetranuclear triple helical-like structure is present via the coordination mode of Dy . Another study revealed that the nine-coordinated Dy (III) ions reside in a slightly distorted tricapped trigonal prism .Chemical Reactions Analysis

Dysprosium (III) compounds have been assembled via a versatile ligand incorporating salicylic hydrazide and 8-hydroxyquinolin units . The versatile and flexible coordination modes of phenoxo groups from salicylic hydrazide prove to be a key factor in the assembly of corresponding structures depending upon the reaction conditions .Physical And Chemical Properties Analysis

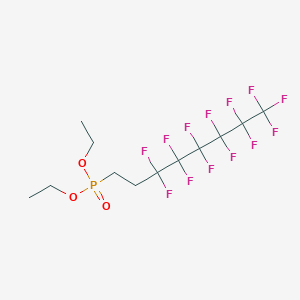

Dysprosium (III) Isopropoxide has a molecular weight of 339.76 and appears as a tan powder or clear liquid . It is insoluble in water . Crystal structures, spectroscopic, and thermal properties of Dysprosium (III) complexes have been studied .Aplicaciones Científicas De Investigación

Magnetic Anisotropy in Low-Symmetry Environments

Dysprosium (III) exhibits significant magnetic anisotropy in low-symmetry environments. A study combining theoretical and experimental approaches determined the magnetic susceptibility of dysprosium (III) in a complex system, highlighting its applications in understanding magnetic interactions in rare-earth ions (Bernot et al., 2009).

Single-Molecule-Magnet Behavior

Research on dysprosium (III) complexes has shown they exhibit single-molecule-magnet (SMM) behavior. Variations in structural and electronic configurations can significantly influence their magnetic properties. This understanding aids in designing complexes with specific magnetic characteristics (Campbell et al., 2014).

Photophysical Properties

Dysprosium (III) ions are important for their luminescent properties, useful in optical fibers and NMR imaging. A study provided a detailed analysis of the photophysical properties of dysprosium (III) in various solvents, enhancing understanding of its luminescence in solution (Kofod et al., 2019).

Electrochemical Behavior

The electrochemical behavior of dysprosium (III) was studied in different environments, providing insights into its reduction process and applications in preparing alloys and understanding electrochemical reactions (Saïla et al., 2010).

Magnetic Anisotropy Prediction

An electrostatic model was developed to predict the magnetic anisotropy of dysprosium (III) complexes. This model helps in understanding the electronic structure of lanthanide complexes in various applications, including MRI and quantum computing (Chilton et al., 2013).

Piezochromic and Photoluminescence Properties

Dysprosium (III) complexes have been shown to exhibit piezochromism and photoluminescence, indicating potential applications in sensors and display technologies (Wen-Bin Chen et al., 2017).

Speciation and Preconcentration in Water Analysis

Dysprosium (III) has been used in developing methods for the speciation and preconcentration of chromium in water samples, demonstrating its utility in environmental monitoring and analysis (Karatepe et al., 2010).

Safety And Hazards

Dysprosium (III) Isopropoxide is highly flammable and harmful if swallowed . It may cause skin irritation, serious eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of damaging fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

Dysprosium (III) compounds have shown new and fascinating phenomena in terms of magnetic relaxation, aiming at shedding light on the features relevant to modulating relaxation dynamics of polynuclear lanthanide SMMs . A new dysprosium (III) coordination polymer has been synthesized, showing good magnetism, proton conduction, and luminescence, making it a potential multifunctional coordination polymer material .

Propiedades

IUPAC Name |

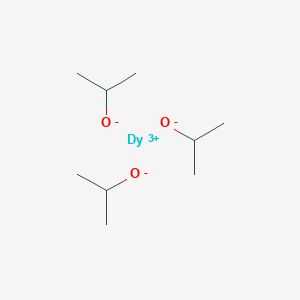

dysprosium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Dy/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKDHWAGKXPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21DyO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515880 | |

| Record name | Dysprosium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dysprosium (III) isopropoxide | |

CAS RN |

6742-68-3 | |

| Record name | Dysprosium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)